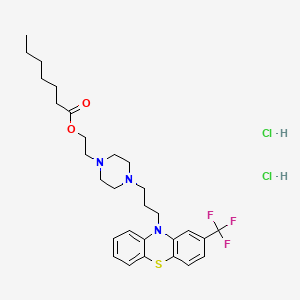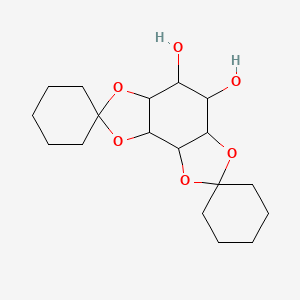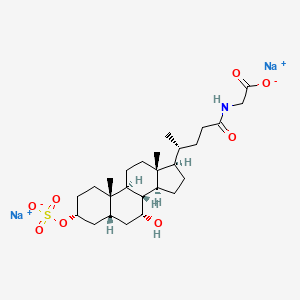![molecular formula C₁₆H₁₄F₂N₃NaO₄S B1146597 (S)-6-(二氟甲氧基)-2-(((3,4-二甲氧基吡啶-2-基)甲基)亚磺酰基)苯并[d]咪唑-1-化钠 CAS No. 160488-53-9](/img/structure/B1146597.png)
(S)-6-(二氟甲氧基)-2-(((3,4-二甲氧基吡啶-2-基)甲基)亚磺酰基)苯并[d]咪唑-1-化钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide, also known as Sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide, is a useful research compound. Its molecular formula is C₁₆H₁₄F₂N₃NaO₄S and its molecular weight is 405.35. The purity is usually 95%.
BenchChem offers high-quality sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分析技术和化学性质
泮托拉唑钠倍半水合物的物理和化学性质以及控制方法与所请求的化合物密切相关的泮托拉唑钠倍半水合物因其物理和化学性质而被广泛研究。它在水和酒精中高度可溶,其识别和定量通常涉及红外吸收分光光度法、非水介质滴定、高锰酸盐法和 HPLC 等复杂技术。该物质表现出不稳定性,在制定制剂时必须考虑这一点,并且 HPLC 是分析制剂的首选方法,因为它在存在其他化合物的情况下可以准确地定量该物质 (Shelekhova 等,2020 年)。
化学改性和应用潜力
木聚糖衍生物及其应用潜力木聚糖等化合物的化学改性,产生具有特定性质的生物聚合物醚和酯,说明了物质中化学改性的巨大潜力。这些改性影响官能团、取代度和模式,从而极大地改变衍生化合物的性质和应用。改性化合物可用于各种应用,包括药物输送,这证明了化学改性对化合物的功能和应用范围的重大影响 (Petzold-Welcke 等,2014 年)。
抗氧化能力和反应途径
ABTS/PP 抗氧化能力反应途径脱色测定法了解化合物的抗氧化能力至关重要,ABTS/PP 等测定法对于阐明抗氧化剂的反应途径至关重要。这篇综述强调了深入阐明偶联反应对总抗氧化能力的贡献程度以及氧化产物的特异性和相关性的必要性。此类见解对于评估和利用化合物在各种应用中的抗氧化特性至关重要 (Ilyasov 等,2020 年)。
作用机制
Target of Action
L-Pantoprazole sodium, a proton pump inhibitor (PPI), primarily targets the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production.
Mode of Action
L-Pantoprazole sodium exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Biochemical Pathways
The primary biochemical pathway affected by L-Pantoprazole sodium is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, L-Pantoprazole sodium suppresses the production of gastric acid, thereby reducing the acidity of the stomach .
Pharmacokinetics
L-Pantoprazole sodium is well absorbed and undergoes little first-pass metabolism, with an absolute bioavailability of approximately 77% . It has a total serum clearance of 0.1 l/h/kg, a serum elimination half-life of about 1.1 hours, and an apparent volume of distribution of 0.15 l/kg . It is extensively metabolized in the liver, primarily by CYP2C19 and CYP3A4 .
Result of Action
The primary result of L-Pantoprazole sodium’s action is the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, promoting the healing of tissue damage caused by gastric acid, such as erosive esophagitis . It also provides gastric protection to prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .
Action Environment
The action of L-Pantoprazole sodium is influenced by the acidic environment of the stomach. Proton pump inhibitors like L-Pantoprazole sodium are weak bases that accumulate in the acidic space of the parietal cell before being converted to active sulfenamide derivatives . The acidic environment of the stomach canaliculi is necessary for the conversion of L-Pantoprazole sodium to its active form .
属性
IUPAC Name |
sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1/t26-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWDKZIIWCEDEE-SNYZSRNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N3NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160488-53-9 |
Source


|
| Record name | Pantoprazole sodium, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160488539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PANTOPRAZOLE SODIUM, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NJC1A1H4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is the quality of L-pantoprazole sodium ensured during manufacturing?
A1: Quality control of L-pantoprazole sodium involves various measures. One study [] highlights the use of High-Performance Liquid Chromatography (HPLC) to determine the content of L-pantoprazole sodium and identify any related substances that may impact its purity and efficacy. Additionally, stability studies are conducted under accelerated storage conditions to ensure the drug's long-term stability. []
Q2: What is the significance of the chiral nature of L-pantoprazole sodium?
A2: L-pantoprazole sodium is the S-enantiomer of pantoprazole. A study [] demonstrates the use of chiral stationary phase HPLC for separating the enantiomers of pantoprazole sodium and specifically determining the content of the D-enantiomer. This enantiomeric separation is crucial for quality control as different enantiomers can exhibit different pharmacological activities and safety profiles.
Q3: What is the role of excipients in the formulation of L-pantoprazole sodium for injection?
A3: Excipients play a crucial role in the formulation of L-pantoprazole sodium for injection. Research [] shows that mannitol is used as a lyophilization aid, ensuring the drug product can be freeze-dried and reconstituted successfully. Disodium edetate acts as a chelating agent, preventing metal ion-catalyzed degradation and improving the stability of the formulation.
Q4: Are there specific analytical techniques for detecting L-pantoprazole sodium and its potential impurities?
A4: Yes, researchers utilize highly sensitive techniques like HPLC to quantify L-pantoprazole sodium and detect impurities. [] This method employs a chiral column, allowing for the separation and detection of both L-pantoprazole and its potential enantiomeric impurity, D-pantoprazole, in pharmaceutical preparations. This ensures the purity and quality of the drug product.
Q5: What is a unique characteristic of the L-pantoprazole sodium 2.5-hydrate crystal form?
A5: The research highlights a specific crystalline hydrate form of L-pantoprazole sodium, the 2.5-hydrate, characterized by its X-ray diffraction pattern. [] This particular form demonstrates good stability and a longer shelf-life compared to other forms, making it advantageous for pharmaceutical formulation and storage.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Oxiranemethanol,alpha-methyl-3-(1-methylethyl)-,acetate,[2S-[2alpha(S*),3bta]]-(9CI)](/img/no-structure.png)


![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)



![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)


